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Compound of Interest

Compound Name: Lactose(Monohydrate)

Cat. No.: B1180014

Technical Support Center: Optimization of Spray
Drying for Lactose Monohydrate

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive resource for optimizing the spray drying of lactose
monohydrate to control particle properties. It includes a troubleshooting guide, frequently asked
questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Troubleshooting Guide
This guide addresses common issues encountered during the spray drying of lactose
monohydrate in a question-and-answer format.

Issue 1: Product Sticking to the Drying Chamber Walls

e Question: My spray-dried lactose is sticking to the walls of the drying chamber, leading to low
yield and operational difficulties. What are the potential causes and how can | resolve this?

e Answer: Product stickiness is a common problem when spray drying amorphous materials
like lactose, especially when the particle temperature exceeds its glass transition
temperature (Tg).[1][2] The glass transition temperature of lactose is approximately 101°C.[3]
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Above this temperature, the powder transitions from a glassy to a rubbery state, becoming
sticky.[1]

Troubleshooting Steps:

o Lower the Inlet Temperature: A lower inlet air temperature will result in a lower particle
temperature, keeping it below the Tg and reducing stickiness.[4] However, this may also
increase the residual moisture content.

o Increase the Feed Flow Rate: A higher feed rate can lead to a decrease in the outlet
temperature, which can help mitigate stickiness. However, it may also result in a product
with higher moisture content.[5]

o Optimize Atomization: Ensure the atomizer is functioning correctly to produce a uniform
droplet size. A non-uniform spray can lead to larger droplets that don't dry sufficiently and
remain sticky.[5]

o Use a Co-drying Agent: The addition of high molecular weight excipients, such as
maltodextrin, can increase the overall glass transition temperature of the feed mixture,
thereby reducing stickiness during drying.[6][7]

o Cool the Chamber Walls: Some spray dryers have the capability to cool the chamber
walls, which can help prevent the powder from adhering.[7]

o Maintain Low Humidity: Using dehumidified air for the drying process can also help in
reducing stickiness.[4]

Issue 2: Inconsistent or Undesirable Particle Size and Distribution

e Question: The particle size of my spray-dried lactose is not within the desired range, or the
particle size distribution is too broad. How can | control the particle size?

o Answer: Particle size is a critical quality attribute, especially for applications like dry powder
inhalers.[8] Several process parameters influence the final particle size.

Troubleshooting Steps:
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o Adjust Atomizer Settings: The atomizer type and its settings (e.g., pressure for a two-fluid
nozzle, wheel speed for a rotary atomizer) are primary determinants of the initial droplet
size, which directly correlates with the final particle size.[5][9] Higher atomization pressure
or wheel speed generally leads to smaller particles.

o Modify Feed Concentration: The concentration of lactose in the feed solution can affect the
final particle size. Higher concentrations can lead to the formation of larger particles.

o Control Feed Rate: The feed rate can influence the drying kinetics and, consequently, the
final particle characteristics. A lower feed rate may allow for more complete drying and can
influence particle size.[5]

o Check for Nozzle Wear: Worn nozzles can result in an inconsistent spray pattern and a
broader particle size distribution. Regular inspection and replacement are crucial.[5]

o Consider Nozzle Size: The orifice size of the nozzle will directly impact the droplet size
and subsequently the particle size.[10]

Issue 3: Low Product Yield

e Question: | am experiencing a low yield of my spray-dried lactose powder. What factors
could be contributing to this, and how can | improve it?

o Answer: Low product yield is often a result of product sticking to the dryer walls or being lost
in the exhaust air.

Troubleshooting Steps:

o Address Stickiness: Follow the troubleshooting steps for product sticking mentioned in
Issue 1. Reducing stickiness is the most effective way to improve yield.

o Optimize Cyclone Efficiency: The cyclone is responsible for separating the dried particles
from the drying air. Ensure the cyclone is operating efficiently. The airflow rate through the
dryer can impact cyclone performance.[9]

o Check for Leaks: Any leaks in the system can disrupt the airflow and lead to product loss.
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o Adjust Inlet Temperature: Higher inlet temperatures can sometimes lead to higher product
yields, provided stickiness is not an issue.[11]

o Use of Hydroethanolic Solvents: For nano spray drying, using a hydroethanolic solvent
instead of a purely agueous one has been shown to increase the yield of lactose.[12]

Issue 4: Undesirable Particle Morphology

¢ Question: The morphology of my spray-dried lactose particles is not spherical as expected.
What could be causing this?

e Answer: The morphology of spray-dried particles is influenced by the drying rate and the
composition of the feed.[10] Spherical particles are generally desired for good flow
properties.[13][14]

Troubleshooting Steps:

o Control Drying Rate: A very high drying rate can lead to the rapid formation of a crust on
the droplet surface, which can then collapse or fracture, resulting in non-spherical
particles. Adjusting the inlet temperature and feed rate can help control the drying rate.

o Optimize Feed Formulation: The presence of other excipients can influence the particle
morphology.

o Ensure Complete Dissolution: If starting from a solution, ensure the lactose is fully
dissolved. Undissolved crystals can act as nuclei and affect the final particle shape.

Frequently Asked Questions (FAQs)

Q1: How does the inlet temperature affect the crystallinity of spray-dried lactose?

Al: The inlet air temperature has a significant impact on the crystallinity of the final product.
Generally, higher inlet temperatures (e.g., 160°C to 210°C) tend to produce lactose powders
with a higher degree of crystallinity.[15] This is attributed to the increased mobility of lactose
molecules at higher temperatures, which facilitates crystallization.[15] Conversely, lower inlet
temperatures often result in a more amorphous product.[15]

Q2: What is the role of feed temperature in the spray drying of lactose?
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A2: The feed temperature can influence the properties of the amorphous lactose produced.
Studies have shown that using a higher feed temperature can result in a longer lag time before
the onset of crystallization in the amorphous solid.[16] The anomeric composition (a- and 3-
lactose ratio) of the feed solution is temperature-dependent, and this can be reflected in the
final spray-dried product.[16][17]

Q3: How can | control the moisture content of the spray-dried lactose?

A3: The residual moisture content of the powder is primarily controlled by the inlet and outlet
drying temperatures and the feed rate.[10]

o Higher Inlet Temperature: Leads to a lower residual moisture content.[11][12]

o Lower Feed Rate: Allows for a longer residence time in the drying chamber, resulting in a
lower moisture content.[10]

Q4: What is the significance of the amorphous content in spray-dried lactose?

A4: Spray-dried lactose typically consists of crystalline a-lactose monohydrate particles
embedded in an amorphous lactose matrix.[18][19] This amorphous component is crucial for
the good compaction properties of directly compressible lactose grades.[18][19] However,
amorphous lactose is also highly hygroscopic and physically unstable, which can lead to caking
and changes in powder properties upon storage in humid conditions.[19][20]

Q5: Can co-processing with other excipients improve the properties of spray-dried lactose?

A5: Yes, co-processing lactose with other excipients via spray drying can significantly improve
its properties. For instance, co-processing with maltodextrin can minimize the stickiness of the
powder.[10] This is often due to an increase in the glass transition temperature of the co-
processed material.[6]

Quantitative Data Summary

Table 1: Effect of Inlet Temperature on Lactose Crystallinity
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Approximate Degree of
Inlet Temperature (°C) . Reference
Crystallinity (%)

134 ~55 [15]

210 ~76 [15]

Table 2: Effect of Feed Rate on Moisture Content of Spray-Dried Lactose (Inlet Temperature:
130°C)

Feed Rate (%) Moisture Content (%) Reference
10 Lower [10]
30 Higher [10]
50 Highest [10]

Table 3: Influence of Inlet Temperature on Moisture Content of Nano Spray-Dried Lactose

Inlet Temperature Residual Moisture

Solvent Reference
(°C) Content (% wiw)

Aqueous 80 53+0.9 [12]

Aqueous 110 42 +0.5 [12]

Hydroethanolic 80 48+0.2 [12]

Hydroethanolic 110 42 +0.6 [12]

Experimental Protocols

1. Characterization of Particle Size Distribution by Laser Diffraction

 Principle: This technique measures the angular variation in the intensity of light scattered as
a laser beam passes through a dispersed particulate sample. Large particles scatter light at
small angles with high intensity, whereas small particles scatter light at larger angles with low
intensity. The particle size distribution is calculated from the light scattering pattern.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.researchgate.net/publication/222411056_The_effect_of_temperature_on_the_crystallinity_of_lactose_powders_produced_by_spray_drying
https://www.researchgate.net/publication/222411056_The_effect_of_temperature_on_the_crystallinity_of_lactose_powders_produced_by_spray_drying
http://bulletin.mfd.org.mk/volumes/Volume%2069_3/69_3_014.pdf
http://bulletin.mfd.org.mk/volumes/Volume%2069_3/69_3_014.pdf
http://bulletin.mfd.org.mk/volumes/Volume%2069_3/69_3_014.pdf
https://www.mdpi.com/1999-4923/14/4/800
https://www.mdpi.com/1999-4923/14/4/800
https://www.mdpi.com/1999-4923/14/4/800
https://www.mdpi.com/1999-4923/14/4/800
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec
HELOS).

Methodology:

o Sample Dispersion: The lactose powder can be dispersed using either a dry or wet
method.

= Dry Dispersion: The powder is fed into a dispersing unit where it is de-agglomerated by
a jet of compressed air before passing through the laser beam.[13]

» Wet Dispersion: The powder is suspended in a suitable non-solvent dispersant (e.g.,
isopropanol saturated with lactose) and circulated through the measurement cell.
Sonication may be used to break up agglomerates.[18]

o Measurement: The dispersed sample passes through the laser beam, and the scattered
light is detected by a series of detectors.

o Data Analysis: The instrument software calculates the particle size distribution based on
the Mie or Fraunhofer theory of light scattering. The results are typically reported as
volume-based distributions (e.g., d10, d50, d90).[13]

. Assessment of Crystallinity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the
temperature of a sample and a reference as a function of temperature. This allows for the
detection of thermal events such as glass transitions, crystallization, and melting.

Apparatus: Differential Scanning Calorimeter.
Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the spray-dried lactose powder into an
aluminum DSC pan and seal it.

o Thermal Program:

» Equilibrate the sample at a starting temperature (e.g., 25°C).
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= Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the
expected thermal events (e.g., 250°C).

o Data Analysis:

» Glass Transition (Tg): An endothermic shift in the baseline indicates the glass transition

of the amorphous fraction.

» Crystallization: An exothermic peak following the glass transition represents the
crystallization of the amorphous lactose. The area under this peak is proportional to the
amount of amorphous content that has crystallized.

» Melting: An endothermic peak at a higher temperature corresponds to the melting of the

crystalline lactose.
. Morphological Examination by Scanning Electron Microscopy (SEM)

Principle: SEM uses a focused beam of high-energy electrons to generate a variety of
signals at the surface of a solid specimen. The signals that derive from electron-sample
interactions reveal information about the sample including external morphology (texture), and
chemical composition.

Apparatus: Scanning Electron Microscope.
Methodology:

o Sample Mounting: A small amount of the lactose powder is mounted onto an aluminum
stub using double-sided adhesive carbon tape.

o Sputter Coating: To make the sample conductive and prevent charging under the electron
beam, a thin layer of a conductive material (e.g., gold or palladium) is deposited onto the
sample surface using a sputter coater.

o Imaging: The stub is placed in the SEM chamber, which is then evacuated. The electron
beam is scanned across the sample surface, and the secondary electrons emitted are
collected to form an image of the particle morphology. Images are captured at various
magnifications to observe the overall particle shape and surface texture.[13]
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Caption: Experimental workflow for spray drying of lactose monohydrate.
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Caption: Relationship between spray drying parameters and particle properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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